molecular formula C25H22N4O3S B2680618 3-cyclopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1029790-76-8

3-cyclopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2680618
CAS No.: 1029790-76-8
M. Wt: 458.54
InChI Key: VXASNTFFIUVTOC-UHFFFAOYSA-N
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Description

3-cyclopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C25H22N4O3S and its molecular weight is 458.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

3-Cyclopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one and related compounds have been explored in various synthetic and biological contexts. One study involved the synthesis of pyrimidine linked pyrazole heterocyclics, investigating their insecticidal and antibacterial potential. This research indicated the potential of such compounds in developing new antimicrobial agents (Deohate & Palaspagar, 2020).

Antitumor Potential

These compounds have also been studied for their antitumor properties. For instance, Pd(II) and Pt(II) complexes of N,N-donor benzimidazole methyl ester, which may include similar structural motifs, were synthesized and assessed for their potential as antitumor compounds (Abdel-Ghani & Mansour, 2012).

Antimicrobial and Anticancer Activities

Furthermore, some novel N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, which may share structural similarities, demonstrated significant antimicrobial and anticancer activities (El-Sawy et al., 2013).

Properties

IUPAC Name

3-cyclopentyl-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3S/c1-15-7-6-8-16(13-15)23-26-20(32-28-23)14-33-25-27-21-18-11-4-5-12-19(18)31-22(21)24(30)29(25)17-9-2-3-10-17/h4-8,11-13,17H,2-3,9-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXASNTFFIUVTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5CCCC5)OC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.